

# The chemical formula and structure of Epomediol (C10H18O3)

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to **Epomediol** (C10H18O3)

#### Introduction

**Epomediol**, also known by the trade name Clesidren, is a synthetic terpenoid derivative with the chemical formula C<sub>10</sub>H<sub>18</sub>O<sub>3</sub>.[1][2][3] It is recognized for its choleretic properties, which involve stimulating the flow of bile.[2] This guide provides a comprehensive overview of the chemical and physical properties of **Epomediol**, along with available data from preclinical and clinical investigations into its therapeutic applications, primarily in the context of liver-related pathologies such as intrahepatic cholestasis of pregnancy.[2][4]

#### **Chemical Formula and Structure**

**Epomediol** is systematically named (1S,4R,6R,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol.[2][5] Its structure is a bicyclic ether with two hydroxyl groups, which contribute to its polarity and biological activity.

Table 1: Chemical Identifiers and Properties of **Epomediol** 



| Property            | Value                                                                                                  | Source       |  |
|---------------------|--------------------------------------------------------------------------------------------------------|--------------|--|
| Molecular Formula   | C10H18O3                                                                                               | [1][3][5][6] |  |
| Molar Mass          | 186.25 g⋅mol <sup>-1</sup>                                                                             | [2][5][6]    |  |
| CAS Registry Number | 56084-15-2                                                                                             | 2 [2][3][6]  |  |
| IUPAC Name          | (1s,4r,6R,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol                                       | [2]          |  |
| Synonyms            | Clesidren, 2,6-Dihydroxycineol                                                                         | [2][3]       |  |
| SMILES              | CC1(C)[C@H]2CINVALID-<br>LINK(INVALID-LINK<br>O)O1">C@HO                                               | [5]          |  |
| InChI               | InChI=1S/C10H18O3/c1-9(2)6-<br>4-7(11)10(3,13-9)8(12)5-6/h6-<br>8,11-12H,4-5H2,1-<br>3H3/t6-,7+,8-,10+ | [5]          |  |
| InChIKey            | JSNQSLSBBZFGBM-<br>UICFKRDXSA-N                                                                        | [5]          |  |
| Melting Point       | 125 °C                                                                                                 | [6]          |  |

Table 2: Predicted Physicochemical Properties of **Epomediol** 



[1]

| Adduct                                                 | m/z       | Predicted Collision Cross<br>Section (Ų) |  |
|--------------------------------------------------------|-----------|------------------------------------------|--|
| [M+H] <sup>+</sup>                                     | 187.13288 | 142.6                                    |  |
| [M+Na] <sup>+</sup>                                    | 209.11482 | 149.6                                    |  |
| [M-H] <sup>-</sup>                                     | 185.11832 | 138.4                                    |  |
| [M+NH <sub>4</sub> ] <sup>+</sup>                      | 204.15942 | 168.8                                    |  |
| [M+K] <sup>+</sup>                                     | 225.08876 | 148.3                                    |  |
| Data sourced from PubChem and predicted using CCSbase. |           |                                          |  |

**Preclinical Research and Mechanism of Action** 

Preclinical studies, particularly in rat models, have been instrumental in elucidating the potential mechanism of action of **Epomediol**. The primary hypothesis for its therapeutic effect is its ability to modulate the fluidity of liver plasma membranes.[4][7]

# **Experimental Model: Ethinylestradiol-Induced Cholestasis**

A key preclinical model involves the induction of cholestasis in rats using ethinylestradiol (EE), a synthetic estrogen.[7] EE administration is known to decrease liver plasma membrane fluidity, leading to impaired bile flow and transport of substances like sulfobromophthalein (BSP).[7]

#### Methodologies

While detailed, step-by-step protocols are not fully available in the cited literature, the general experimental methodologies can be summarized as follows:

Induction of Cholestasis: Rats are treated with EE (e.g., 5 mg/kg subcutaneously for 5 days)
to induce a cholestatic state, characterized by a significant reduction in bile flow and BSP
transport.[7]



- **Epomediol** Administration: A separate cohort of EE-treated rats receives **Epomediol** (e.g., 100 mg/kg intraperitoneally) to assess its ability to reverse the cholestatic effects.[7]
- Assessment of Liver Function: Key parameters measured include bile flow rate, plasma clearance of BSP, and biliary excretion of BSP.[7]
- Biophysical Analysis: The fluidity of isolated liver plasma membranes is determined using techniques such as steady-state fluorescence polarization of diphenylhexatriene (DPH).[7]
   The activity of membrane-bound enzymes like Na+/K+-ATPase is also assayed.[7]

#### **Preclinical Findings**

In the EE-induced cholestasis model, **Epomediol** administration was found to restore bile flow and BSP transport parameters to control levels.[7] This functional recovery was associated with a significant increase in membrane fluidity, suggesting that **Epomediol**'s primary mechanism is the reversal of EE-induced membrane rigidification.[7] Notably, **Epomediol** did not reverse the decrease in Na+/K+-ATPase activity caused by EE, indicating a specific effect on the physical properties of the membrane rather than a direct influence on this particular enzyme.[7]





Click to download full resolution via product page

Caption: Workflow of the preclinical evaluation of **Epomediol** in a rat model.



### **Clinical Studies and Efficacy**

**Epomediol** has been investigated for its therapeutic potential in human subjects, particularly for symptomatic relief in cholestatic conditions.

#### **Intrahepatic Cholestasis of Pregnancy (ICP)**

Clinical trials have assessed the efficacy of **Epomediol** in alleviating pruritus (itching), a primary and distressing symptom of ICP.[4]

- Methodology: In one study, hospitalized patients with ICP were administered Epomediol
  orally for 15 days.[4] The study involved different dosage groups to evaluate a doseresponse relationship. Key endpoints included the severity of pruritus (measured via a
  scoring system) and standard biochemical markers of liver function (serum bilirubin, bile
  salts, aminotransferases, etc.).[4]
- Clinical Findings: Epomediol administration led to a statistically significant reduction in the
  severity of pruritus compared to pretreatment levels.[4] Interestingly, a higher dose appeared
  to be more effective. However, the treatment did not significantly alter the biochemical
  parameters of liver dysfunction.[4] No adverse effects on mothers or their babies were
  reported, indicating good tolerability.[4]

Table 3: Clinical Efficacy of **Epomediol** in Intrahepatic Cholestasis of Pregnancy

| Dosage Group                                                                              | Number of Patients<br>(n) | Reduction in Pruritus Severity (% of pre-treatment score) | p-value |
|-------------------------------------------------------------------------------------------|---------------------------|-----------------------------------------------------------|---------|
| 900 mg/day                                                                                | 7                         | 48.8 ± 7.5                                                | < 0.05  |
| 1200 mg/day                                                                               | 4                         | 20.7 ± 6.2                                                | < 0.05  |
| Data adapted from a study on the symptomatic effect of Epomediol in patients with ICP.[4] |                           |                                                           |         |



#### **Chronic Hepatopathies**

The utility of **Epomediol** has also been explored in patients with chronic liver diseases.

- Methodology: A double-blind, multi-centre study involving 519 patients evaluated the effect of Epomediol (200 mg three times daily for 30 days) versus a placebo.[8] Another study administered Epomediol intravenously (400-600 mg daily for 10 days) to 28 patients.[9] Efficacy was assessed based on the improvement of clinical symptoms (e.g., headache, asthenia, nausea) and laboratory parameters (e.g., transaminases, alkaline phosphatase).[8]
   [9]
- Clinical Findings: In patients with chronic hepatopathies without severe parenchymal damage, Epomediol treatment was associated with an improvement in both symptoms and laboratory markers.[8] The intravenous administration study also reported significant improvements in clinical parameters and hepatic function tests, with satisfactory tolerability.
   [9] The drug's activity was noted to be lower in cases of more severe, chronic liver damage, suggesting its utility is greatest where hepatic function is still reversible.[8]

#### Conclusion

**Epomediol** (C10H18O3) is a synthetic terpenoid that has demonstrated therapeutic potential as a choleretic agent. Preclinical evidence strongly suggests its mechanism of action involves the restoration of liver plasma membrane fluidity, thereby reversing cholestatic effects induced by agents like synthetic estrogens. Clinical studies support its use for the symptomatic relief of pruritus in intrahepatic cholestasis of pregnancy and in improving clinical and biochemical parameters in certain chronic hepatopathies. Its efficacy appears to be most pronounced in conditions where liver damage is not severe and is still reversible. Further research could focus on elucidating the specific molecular interactions between **Epomediol** and membrane components and exploring its potential in a broader range of cholestatic liver diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. PubChemLite Epomediol (C10H18O3) [pubchemlite.lcsb.uni.lu]
- 2. Epomediol Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. [Symptomatic effect of epomediol in patients with cholestasis of pregnancy] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Reversal of ethinylestradiol-induced cholestasis by epomediol in rat. The role of liver plasma-membrane fluidity PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of epomediol in the treatment of hepatopathies: a double-blind multi-centre study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preliminary report on activity and tolerability of epomediol, administered by intravenous infusion, in patients with chronic hepatopathies PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The chemical formula and structure of Epomediol (C10H18O3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10815613#the-chemical-formula-and-structure-of-epomediol-c10h18o3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com